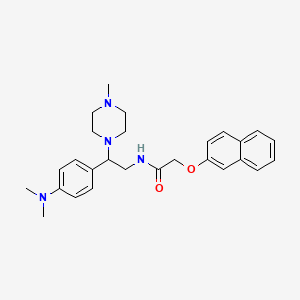

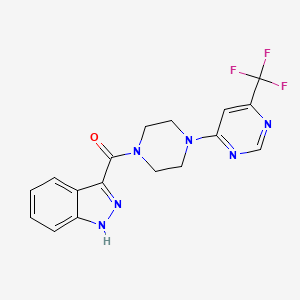

![molecular formula C15H15N3O3S3 B2686380 4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034467-51-9](/img/structure/B2686380.png)

4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole, also known as TPTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzo[c][1,2,5]thiadiazole derivatives, which have been shown to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anti-Cancer Properties

Summary of Application

Thiophene derivatives, such as the compound , have been reported to possess anti-cancer properties. They are effective in inhibiting kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells .

Methods of Application

Researchers typically use cell-based assays to test the efficacy of thiophene derivatives against various cancer cell lines. The compound is applied to cultured cells at varying concentrations, and its effects on cell viability, proliferation, and apoptosis are measured.

Results

Studies have shown that thiophene derivatives can significantly reduce the viability of cancer cells and induce apoptosis. The quantitative data often includes IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Pharmacology: Anti-Inflammatory and Anti-Microbial Effects

Summary of Application

The compound has demonstrated a wide range of therapeutic properties, including anti-inflammatory and anti-microbial effects. This makes it a potential candidate for the treatment of infections and inflammatory diseases .

Methods of Application

In vivo and in vitro studies are conducted to assess the anti-inflammatory and anti-microbial efficacy. For anti-inflammatory effects, animal models such as rodent paw edema tests are used. Anti-microbial activity is tested using disc diffusion or broth dilution methods against various pathogens.

Results

The compound has shown to reduce inflammation in animal models and inhibit the growth of bacteria and fungi in laboratory tests. The results include measurements of inflammation markers and zones of inhibition for microbial growth.

Material Science: Conductive Polymers

Summary of Application

Thiophene derivatives are used in the synthesis of conductive polymers due to their electronic properties. These polymers have applications in organic electronics and optoelectronics .

Methods of Application

Chemical vapor deposition or spin-coating techniques are used to create thin films of conductive polymers on substrates. The electrical conductivity of these films is then measured using four-point probe methods.

Results

The resulting polymers exhibit high conductivity and are suitable for use in electronic devices. The performance is often quantified by measuring the charge carrier mobility and conductivity values.

Ophthalmology: Glaucoma Treatment

Summary of Application

Piperidine derivatives are found in drugs like Dorzolamide, which are used to treat glaucoma. They work by reducing intraocular pressure in the eye .

Methods of Application

Clinical trials are conducted to evaluate the efficacy and safety of these drugs in patients with glaucoma. The drug is administered topically, and intraocular pressure is monitored over time.

Respiratory Medicine: Dry Powder Inhalation for Respiratory Viruses

Summary of Application

Recent research has explored the use of piperidine derivatives in dry powder inhalation formulations for respiratory viruses, offering a non-invasive and efficient delivery method .

Methods of Application

The dry powder formulation is tested in preclinical studies using animal models. The pharmacokinetics, distribution, and efficacy of the drug are analyzed after inhalation.

Results

The studies indicate that the dry powder formulation provides effective delivery of the drug to the respiratory tract, with promising results in reducing viral loads and improving respiratory function.

Organic Electronics: Ternary Polymer Solar Cells

Summary of Application

Benzo[c][1,2,5]thiadiazole derivatives are used as electron acceptors in ternary polymer solar cells (PSCs), improving their efficiency and stability .

Methods of Application

The PSCs are fabricated using a blend of polymers and the thiadiazole derivative. The photovoltaic properties of the cells are characterized using current-voltage measurements under simulated sunlight.

Results

The incorporation of the thiadiazole derivative leads to PSCs with enhanced power conversion efficiency and stability. The results include detailed performance metrics such as open-circuit voltage, short-circuit current, and fill factor.

This analysis provides a glimpse into the diverse applications of the compound across various scientific fields, highlighting its potential in medicinal chemistry, pharmacology, material science, ophthalmology, respiratory medicine, and organic electronics. Each application showcases the compound’s versatility and the promising outcomes obtained from rigorous experimental procedures and analyses.

Photocatalysis: Visible Light Organophotocatalysts

Summary of Application

Benzo[c][1,2,5]thiadiazole derivatives have been explored as visible light organophotocatalysts due to their ability to facilitate electron transfer reactions under light irradiation .

Methods of Application

The photocatalytic activity is assessed using reactions such as Minisci-type decarboxylative alkylation under both batch and continuous flow conditions. The compounds are characterized for their optoelectronic and photophysical properties.

Results

The derivatives have shown promising results as photocatalysts, enabling organic transformations under visible light without the need for precious metals, aligning with environmentally sustainable chemistry practices.

Environmental Sensing: Detection of Primary Aromatic Amines

Summary of Application

A thiadiazole-based covalent triazine framework nanosheet has been developed for the highly selective and sensitive detection of primary aromatic amines (PAAs), which are toxic organic pollutants .

Methods of Application

The nanosheet’s fluorescence performance is utilized to detect PAAs through fluorescence quenching. The sensitivity and selectivity are tested against various amines, and the detection limits are determined.

Results

The F-CTF-3 nanosheet exhibits unprecedented low detection limits for PAAs, outperforming other fluorescent sensors. The detection mechanism is attributed to the static quenching process confirmed by hydrogen bonding interactions.

These additional applications further demonstrate the versatility of the compound , showcasing its potential in fields like photocatalysis and environmental sensing. The detailed descriptions of the methods and the significant outcomes highlight the compound’s role in advancing scientific research and practical applications.

Neuropharmacology: Treatment of Neurodegenerative Diseases

Summary of Application

Piperidine derivatives have been studied for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to their ability to interact with various neurotransmitter systems .

Methods of Application

In vitro studies often involve the use of neuronal cell cultures to test the neuroprotective effects of these compounds. In vivo, animal models are used to assess the efficacy in improving cognitive and motor functions.

Results

The compounds have shown promise in reducing neuronal death and improving behavioral symptoms in animal models. Quantitative data includes improvements in memory tests and motor coordination assessments.

Organic Synthesis: Catalysts in Chemical Reactions

Summary of Application

Thiadiazole derivatives are known to act as catalysts in various organic synthesis reactions, facilitating the formation of complex molecules .

Methods of Application

These compounds are used in catalytic amounts in reactions such as cross-coupling and cycloaddition. The reaction conditions, such as temperature and solvent, are optimized for maximum efficiency.

Results

The use of thiadiazole derivatives as catalysts has led to higher yields and selectivity in the synthesis of target molecules. The results are often compared with traditional catalysts to highlight the advantages.

Antiviral Research: Broad-Spectrum Antiviral Agents

Summary of Application

Recent studies have focused on the development of thiophene and piperidine derivatives as broad-spectrum antiviral agents, showing activity against various viruses including SARS-CoV-2 .

Methods of Application

The antiviral activity is assessed using in vitro assays with virus-infected cell cultures. The compounds’ ability to inhibit viral replication is measured.

Results

The derivatives have demonstrated significant inhibitory effects on viral replication, with potential as treatments for viral infections. Data includes reductions in viral load and improvements in cell survival rates.

Analytical Chemistry: Fluorescent Probes

Summary of Application

Benzo[c][1,2,5]thiadiazole derivatives are utilized as fluorescent probes due to their strong fluorescence emission, which is useful in various analytical applications .

Propiedades

IUPAC Name |

4-(4-thiophen-3-yloxypiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S3/c19-24(20,14-3-1-2-13-15(14)17-23-16-13)18-7-4-11(5-8-18)21-12-6-9-22-10-12/h1-3,6,9-11H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATSMQHDQXTCHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

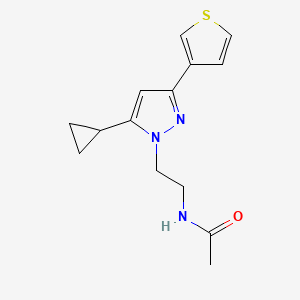

![N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2686302.png)

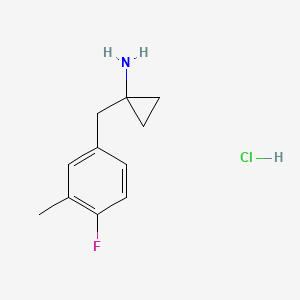

![2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2686305.png)

![(1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2686309.png)

![3-[(3-bromophenyl)methyl]-7-(prop-2-yn-1-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2686313.png)

![2-(3-(2-fluorophenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2686316.png)

![Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate](/img/structure/B2686319.png)